![molecular formula C7H8F2N2O2 B1492299 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098084-39-8](/img/structure/B1492299.png)

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid

概要

説明

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid, also known as DFP, is a pyrazole derivative that is widely studied in various fields of research. It is a synthetic chemical that is used as a pesticide .

Synthesis Analysis

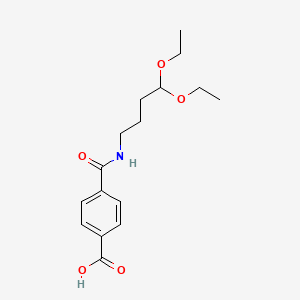

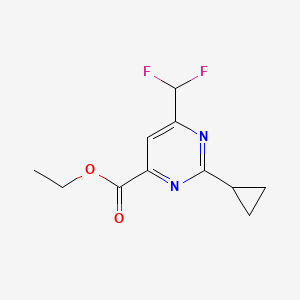

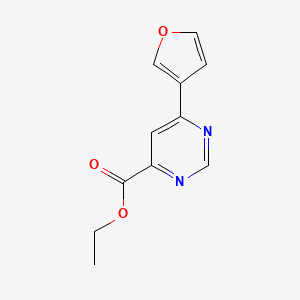

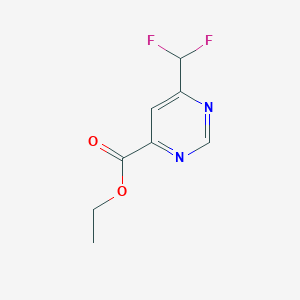

The synthesis of this compound has been reported in several studies. For instance, one method involves the use of ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride .Molecular Structure Analysis

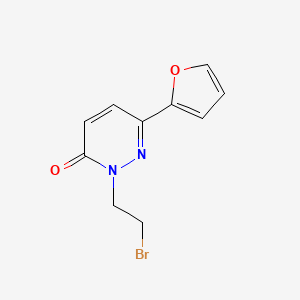

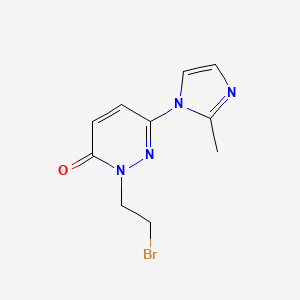

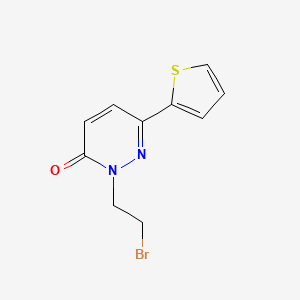

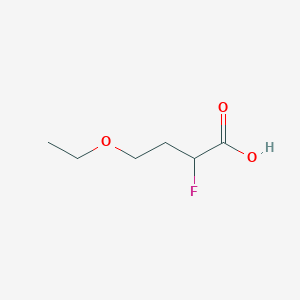

The molecular formula of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is C7H8F2N2O2, and its molecular weight is 190.15 g/mol .Chemical Reactions Analysis

This compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .科学的研究の応用

Antifungal Applications

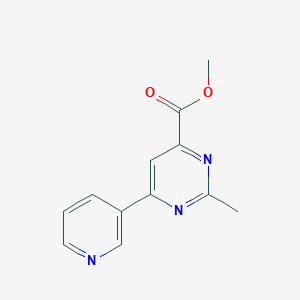

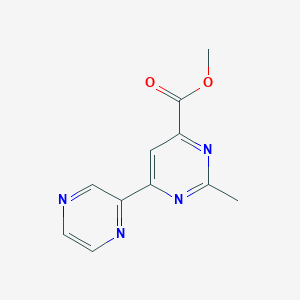

The compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have been tested against seven phytopathogenic fungi in an in vitro mycelia growth inhibition assay . These compounds have shown moderate to excellent activities, making them potential candidates for antifungal applications .

Fungicide Development

The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are a new class of fungicides . Several recently marketed compounds have the same scaffold, leading to a growing global demand for this compound .

Medicinal Chemistry

The compound is part of the structure of several new SDHI fungicides developed by major global pesticide manufacturers such as Bayer Cropscience, BASF, and Syngenta . These fungicides have common structures that include the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid skeleton .

Chemical Synthesis

The compound has been synthesized using various methods, including the use of ethyl difluoroacetate (EDFA) and difluoroacetic anhydride (DFAA) . These methods have been used to meet the growing global demand for the compound .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies to understand the antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides . These studies help in the design of more effective antifungal agents .

Molecular Docking

The compound has been used in molecular docking studies to understand its interaction with target proteins . These studies provide insights into the mechanism of action of the compound and its derivatives .

作用機序

Target of Action

The primary target of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .

Mode of Action

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid acts by inhibiting succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiration chain, leading to the death of the organism .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid affects the tricarboxylic acid (TCA) cycle or Krebs cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production, affecting the growth and survival of the organism .

Result of Action

The result of the action of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, the compound disrupts energy production in the fungus, leading to its death .

Safety and Hazards

将来の方向性

Given that 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides, the global demand for this key intermediate is growing rapidly . This suggests that there will be continued interest and research in this compound and its applications in the future .

特性

IUPAC Name |

3-[1-(difluoromethyl)pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c8-7(9)11-4-5(3-10-11)1-2-6(12)13/h3-4,7H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIFPQOCKGJSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)

![(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492234.png)

![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492235.png)

![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)